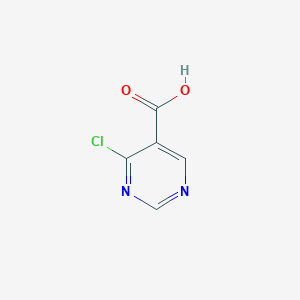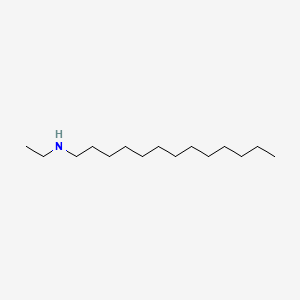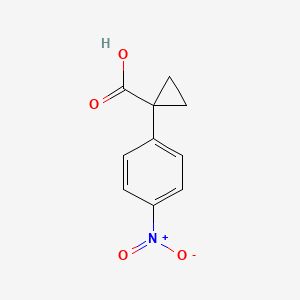
1-(4-硝基苯基)环丙烷羧酸
描述
Synthesis Analysis
The synthesis of related compounds, such as aryl α-nitrocyclopropanecarboxylates, has been explored through nucleophilic ring opening reactions. These reactions involve the use of sterically protected but electronically effective carbonyl and nitro groups, leading to the formation of various products including α-amino acid esters and γ-substituted α-amino acids . The use of reagents like Zn/AcOH/Ac2O for the reduction of nitro groups to amino groups is a common step in these syntheses .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" has been studied, revealing the influence of substituents on the aromatic ring and the stereochemistry of the cyclopropane ring. For instance, a monoclinic polymorph of 4-nitrophenylacetic acid has been reported, which differs in molecular conformation and intermolecular contacts from its orthorhombic form . The dihedral angle between the carboxylic acid group and the aromatic ring is a notable feature that affects the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of esters of aryl cyclopropanecarboxylic acids with nitrous acid has been investigated, leading to the formation of aryl-substituted isoxazoles and dihydroisoxazoles. The regioselectivity of these reactions is influenced by the nature and position of substituents on the aromatic ring . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles, showcasing the versatility of cyclopropane derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" and its derivatives can be inferred from the behavior of similar compounds. The presence of nitro and carboxylic acid groups is likely to influence the acidity, solubility, and reactivity of the compound. The steric and electronic effects of the substituents play a significant role in determining the chemical properties and reactivity patterns of these compounds .
科学研究应用
-
Chemical Synthesis
- Application : “1-(4-Nitrophenyl)cyclopropanecarboxylic acid” is a chemical compound that can be used in various chemical reactions . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Catalytic Reduction
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . While not specifically about “1-(4-Nitrophenyl)cyclopropanecarboxylic acid”, this research is relevant because the compound contains a 4-nitrophenyl group.
- Method of Application : Researchers synthesize various nanostructured materials and use them as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored using UV–visible spectroscopic techniques .
- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The review discusses various aspects of model catalytic reduction related to thermodynamics parameters .
属性
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWMWDHYGMVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601780 | |
| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclopropanecarboxylic acid | |
CAS RN |
23348-99-4 | |
| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

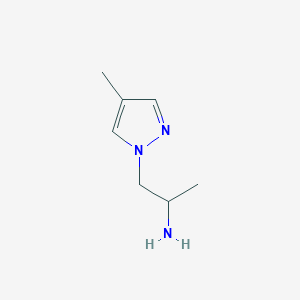
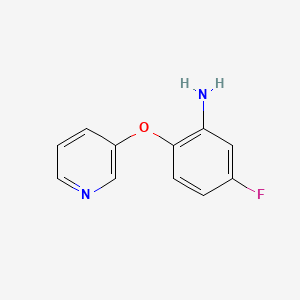

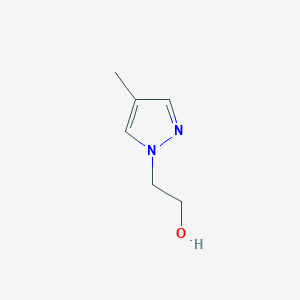

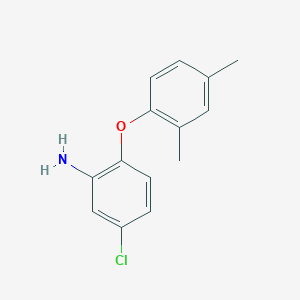

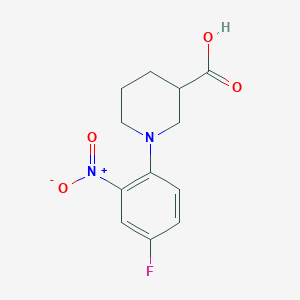

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

